3-Fluoropropanoic anhydride

Vue d'ensemble

Description

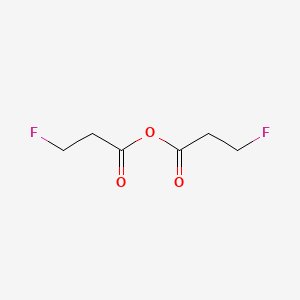

3-Fluoropropanoic anhydride is an organofluorine compound with the molecular formula C6H8F2O3 It is a derivative of propanoic acid where a fluorine atom is substituted at the third carbon position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Fluoropropanoic anhydride can be synthesized through the reaction of 3-fluoropropanoic acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under mild conditions, often at room temperature, and involves the removal of water to form the anhydride. Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents to convert carboxylic acids directly into anhydrides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar dehydrating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The anhydride undergoes nucleophilic substitution at the carbonyl carbon, forming esters, amides, or carboxylic acids. The general mechanism involves tetrahedral intermediate formation followed by carboxylate elimination .

Esterification with Alcohols

3-Fluoropropanoic anhydride reacts with alcohols to yield fluorinated esters. Pyridine is often used to neutralize generated protons .

Example Reaction:

Key Data:

| Alcohol | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Methanol | THF | Pyridine | 85 | |

| Ethanol | DMF | None | 78 |

Amidation with Amines

Amines react with the anhydride to form fluorinated amides. The reaction proceeds via nucleophilic attack, followed by deprotonation .

Example Reaction:

Key Data:

| Amine | Temperature (°C) | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | 25 | 2 | 92 | |

| Benzylamine | 60 | 1 | 88 |

Fluorination Reactions

The anhydride serves as a fluorinating agent in decarboxylative fluorination. TiO₂-based photocatalysts enhance efficiency under visible light .

Mechanism:

-

Photocatalytic activation of TiO₂ generates electron-hole pairs.

-

Decarboxylation of the anhydride produces a fluorinated radical.

Example Reaction:

Key Data:

| Substrate | Catalyst | Light Source | Turnover Frequency (h⁻¹) | Yield (%) | Source |

|---|---|---|---|---|---|

| Hexanoic acid | Ag₂O/TiO₂ | CFL | 1050 | 95 |

Polymerization and Material Science

The anhydride participates in copolymerization with hydroxy-containing monomers, enhancing material hydrophobicity .

Example:

Synthesis of fluorinated polyesters:

Key Data:

| Monomer | Catalyst | Fluorine Content (wt%) | Source |

|---|---|---|---|

| Ethylene glycol | PTSA | 8.68 |

Stability and Side Reactions

Applications De Recherche Scientifique

3-Fluoropropanoic anhydride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing the 3-fluoropropanoic moiety into various organic molecules.

Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased resistance to solvents and thermal stability.

Mécanisme D'action

The mechanism of action of 3-fluoropropanoic anhydride involves its reactivity as an electrophile. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the anhydride acts as an acylating agent, transferring the 3-fluoropropanoic group to nucleophiles such as amines, alcohols, and water .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propanoic Anhydride: Lacks the fluorine atom, making it less electrophilic and reactive compared to 3-fluoropropanoic anhydride.

Acetic Anhydride: Another common anhydride used in organic synthesis, but with different reactivity and applications.

Pentafluoropropanoic Anhydride: Contains multiple fluorine atoms, leading to even higher reactivity and different chemical properties.

Uniqueness

This compound is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it particularly useful in applications where selective fluorination is desired without the extreme reactivity of perfluorinated compounds.

Activité Biologique

3-Fluoropropanoic anhydride, a derivative of 3-fluoropropanoic acid, has garnered attention in recent years due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a fluorine atom, which significantly influences its chemical behavior and biological interactions. The molecular formula is , with a molecular weight of approximately 166.11 g/mol. Its structure includes both an anhydride functional group and a fluorinated carbon chain, which can alter its pharmacological profile compared to non-fluorinated analogs.

The introduction of fluorine into organic compounds often enhances their biological activity by modifying their pharmacokinetics and interactions with biological targets. In vitro studies have indicated that this compound exhibits inhibitory effects on various enzymes, notably pyruvate kinase, which plays a crucial role in glycolysis. This inhibition can lead to altered metabolic pathways in cells, potentially affecting energy production and cell proliferation .

Anti-Inflammatory Properties

Research has shown that compounds similar to this compound can modulate inflammatory responses. For instance, studies on related fluorinated compounds have demonstrated their ability to inhibit chemotaxis of polymorphonuclear leukocytes (PMNs) induced by chemokines such as CXCL8. This suggests that this compound may similarly affect immune cell recruitment during inflammatory processes .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound have revealed potential antitumor activity. In vitro assays using various cancer cell lines indicated that the compound could induce apoptosis, although further studies are needed to elucidate the specific pathways involved. The structure-activity relationship (SAR) analyses suggest that modifications in the fluorinated chain could enhance or diminish these effects .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Pyruvate kinase inhibitor | |

| Anti-inflammatory | Inhibition of PMN chemotaxis | |

| Cytotoxicity | Induction of apoptosis |

Case Studies

Case Study 1: Inhibition of Glycolysis

A study conducted on the effects of this compound on glycolytic enzymes demonstrated significant inhibition of pyruvate kinase activity in vitro. This inhibition led to reduced ATP production in treated cells, showcasing the potential for metabolic modulation as a therapeutic strategy against cancers that rely heavily on glycolysis for energy.

Case Study 2: Modulation of Inflammatory Responses

In a controlled experiment assessing the anti-inflammatory properties of fluorinated compounds, this compound was found to reduce PMN chemotaxis by approximately 30% compared to untreated controls. This finding aligns with the observed effects in similar compounds and suggests a potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

3-fluoropropanoyl 3-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVLKELFMHRLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(=O)OC(=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177197 | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2266-47-9 | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002266479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic anhydride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.